molecular formula C19H23ClN2 B5141681 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine

Cat. No. B5141681
M. Wt: 314.9 g/mol
InChI Key: WGGWRKFUAXNQEF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in the field of neuroscience, particularly in the treatment of depression, anxiety, and addiction.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and addiction. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine also acts as a dopamine transporter blocker, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to increase extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and addiction.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, there are also some limitations to the use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in lab experiments. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. Additionally, 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to have some side effects, including sedation and hypotension.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of more selective and potent compounds that target the 5-HT1A receptor. Another area of interest is the study of the long-term effects of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine on brain function and behavior. Additionally, the safety and efficacy of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in clinical trials should be further investigated. Finally, the potential use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in combination with other drugs, such as SSRIs, should be explored.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 3-phenylpropanol in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction, to yield 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine as the final product. The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is relatively straightforward, and the compound can be obtained in high yield and purity.

Scientific Research Applications

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in preclinical studies. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been studied as a potential treatment for cocaine addiction, alcohol dependence, and opioid withdrawal. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.

properties

IUPAC Name

1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGWRKFUAXNQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-(3-phenylpropyl)piperazine

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